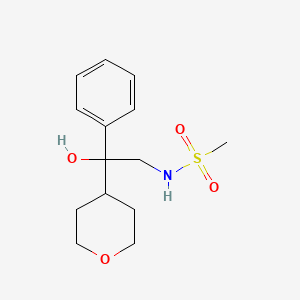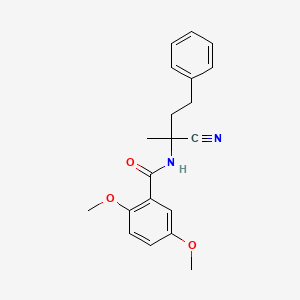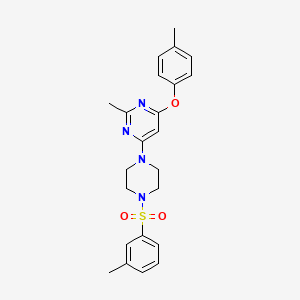
2-Methyl-4-(p-tolyloxy)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound’s name suggests it’s a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by various substitutions to add the methyl, tolyloxy, and tolylsulfonyl piperazinyl groups.Molecular Structure Analysis
The molecular structure can be deduced from the name. It would have a six-membered pyrimidine ring with the various groups attached at the 2, 4, and 6 positions.Chemical Reactions Analysis
As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines, such as electrophilic substitution, nucleophilic substitution, or condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the structure of the compound. For example, it might have certain solubility characteristics, melting point, boiling point, etc.Scientific Research Applications
Synthesis and Pharmacological Properties
Research on similar compounds indicates a focus on synthesizing new chemical entities with potential pharmacological activities. For instance, a study by Mattioda et al. involved synthesizing a series of new 4-piperazinopyrimidines, highlighting the chemical versatility and potential for discovering novel pharmacological agents within this chemical framework. These compounds displayed a range of properties, including antiemetic, tranquilizing, and analgesic activities, underscoring the therapeutic potential of structurally related compounds like 2-Methyl-4-(p-tolyloxy)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine in various medical domains (Mattioda et al., 1975).
Antiproliferative Activity Against Cancer Cell Lines
Research into compounds with similar structural motifs has shown promising antiproliferative effects against various human cancer cell lines. Mallesha et al. reported the synthesis of new pyrido[1,2-a]pyrimidin-4-one derivatives exhibiting significant antiproliferative activity, suggesting that 2-Methyl-4-(p-tolyloxy)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine could have similar potential applications in cancer research and therapy (Mallesha et al., 2012).
Heterocyclic Chemistry and Synthetic Applications
The synthesis and exploration of heterocyclic compounds, including those with pyrimidine cores, are of significant interest in medicinal chemistry and drug development. Studies like those conducted by Ho and Suen on novel thioxopyrimidine derivatives expand the utility of such heterocyclic frameworks in synthesizing compounds with potential therapeutic applications, thereby highlighting the relevance of researching compounds like 2-Methyl-4-(p-tolyloxy)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine in the field of heterocyclic chemistry (Ho & Suen, 2013).
Safety And Hazards
The safety and hazards would depend on the compound’s reactivity and biological activity. It’s always important to handle chemicals with appropriate safety measures.
Future Directions
Future research could involve studying the compound’s properties, reactivity, and potential uses. It could also involve synthesizing related compounds to explore the effects of different substitutions on the pyrimidine ring.
Please note that this is a general analysis and the specifics might vary for the actual compound. For a detailed analysis, it would be necessary to conduct or refer to scientific research studies. If you have access to a database of scientific articles, you might be able to find more information there. If you’re working in a lab, please consult with a supervisor or a knowledgeable colleague. If this is for academic purposes, please make sure to cite your sources appropriately. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
2-methyl-4-(4-methylphenoxy)-6-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-17-7-9-20(10-8-17)30-23-16-22(24-19(3)25-23)26-11-13-27(14-12-26)31(28,29)21-6-4-5-18(2)15-21/h4-10,15-16H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAXPDKMHCWKAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(p-tolyloxy)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxy-5-methylphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B2740970.png)
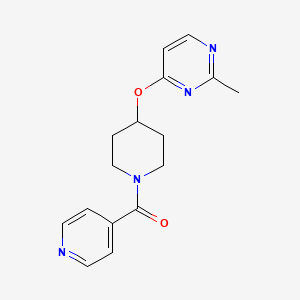
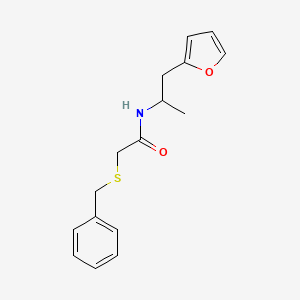


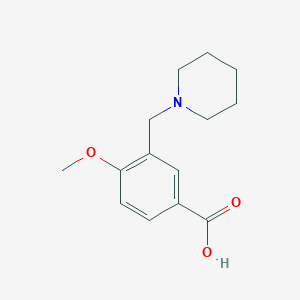
![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2740984.png)
![N-(4-{[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)amino]sulfonyl}phenyl)acetamide](/img/structure/B2740985.png)
![(1R,2S,4R)-7,7-Dimethylbicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B2740987.png)
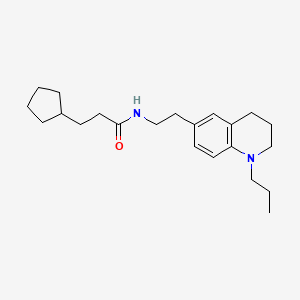
![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-propan-2-ylurea](/img/structure/B2740989.png)
